Foroxymithine dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

福氧霉素是一种铁载体,属于一种对铁螯合具有高亲和力的低分子量化合物。 它是由某些链霉菌菌株,如委内瑞拉链霉菌和紫红链霉菌产生的 。像福氧霉素这样的铁载体在细菌,尤其是铁缺乏环境中获取铁的过程中起着至关重要的作用。

准备方法

福氧霉素通常从链霉菌属的铁缺乏培养基中分离得到 。其制备过程包括在铁缺乏培养基中培养细菌,然后进行一系列色谱操作以分离该化合物。 福氧霉素的结构已经使用电喷雾质谱 (ESI-MS) 和核磁共振 (NMR) 光谱等技术进行了阐明 。

化学反应分析

科学研究应用

福氧霉素在科学研究中有多种应用:

化学: 它被用作模型化合物来研究铁载体介导的铁获取。

生物学: 福氧霉素在微生物铁代谢中起着作用,可用于研究细菌在铁限制环境中的生长.

作用机制

福氧霉素主要通过铁螯合发挥作用。 它与铁离子结合,形成一个稳定的复合物,细菌可以利用该复合物进行呼吸和 DNA 合成等基本过程 。 此外,福氧霉素还会抑制血管紧张素转换酶,从而帮助调节血压 。

相似化合物的比较

福氧霉素与其他铁载体相似,例如:

去铁胺: 两种化合物都参与铁螯合,但去铁胺仅限于菌落区域,而福氧霉素会扩散到菌落边界之外.

白僵菌素: 与福氧霉素结构相似,白僵菌素是由白僵菌产生的另一种铁载体.

Coelichelin、Tsukubachelins A 和 B、Scabchelin、Turgichelin 和 Albachelin: 这些是其他从放线菌中分离得到的肽类铁载体.

生物活性

Foroxymithine dihydrate is a compound of significant interest in the fields of pharmacology and microbiology, primarily due to its role as a siderophore and its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.

Overview of this compound

Foroxymithine is classified as a siderophore, a type of molecule that bacteria produce to sequester iron from their environment. Iron is essential for many biological processes, but it is often limited in availability. Siderophores enhance the competitive fitness of microorganisms by facilitating iron uptake, particularly in polymicrobial communities.

Biological Mechanisms

- Iron Chelation : Foroxymithine displays strong iron-binding capabilities, which is critical for its function as a siderophore. Studies have shown that it can effectively sequester iron from its surroundings, thus influencing microbial growth and competition.

- Antimicrobial Activity : Research indicates that foroxymithine has antimicrobial properties, particularly against certain bacterial strains. Its production is linked to enhanced antibiotic activity in Streptomyces species, suggesting a dual role in both nutrient acquisition and defense against competitors.

- ACE Inhibition : Foroxymithine has been identified as an angiotensin-converting enzyme (ACE) inhibitor, which may contribute to its hypotensive effects observed in animal models. This property suggests potential applications in managing hypertension.

Siderophore Functionality

A study published in 2022 explored the functional redundancy between foroxymithine and desferrioxamine, another well-characterized siderophore. The findings revealed that while both siderophores can support iron acquisition when cultured alone, foroxymithine exhibited distinct spatial localization patterns and was more effective in competitive environments with other microbes like Saccharomyces cerevisiae .

- Key Findings :

- Foroxymithine diffuses beyond the colony boundary, allowing it to privatize iron resources effectively.

- Loss of foroxymithine production resulted in significant fitness penalties during co-culture experiments.

Pharmacological Effects

In pharmacological studies involving spontaneously hypertensive rats, oral administration of this compound significantly reduced systolic blood pressure . This suggests that the compound may have therapeutic implications beyond its role as a siderophore.

- Research Data :

- Reduction in blood pressure was quantified, indicating a dose-response relationship.

- The compound's mechanism as an ACE inhibitor was further elucidated through biochemical assays.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Desferrioxamine | Notes |

|---|---|---|---|

| Iron Chelation | High | High | Both are effective but differ in localization. |

| Antimicrobial Activity | Present | Present | Foroxymithine shows enhanced efficacy in mixed cultures. |

| ACE Inhibition | Yes | No | Unique pharmacological property of foroxymithine. |

属性

CAS 编号 |

100157-28-6 |

|---|---|

分子式 |

C22H37N7O11 |

分子量 |

575.6 g/mol |

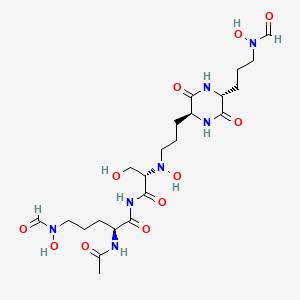

IUPAC 名称 |

(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |

InChI 键 |

IQMHGRIOYXVPSE-XSLAGTTESA-N |

SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

手性 SMILES |

CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |

规范 SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Foroxymithine; Foroxymithine dihydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。